molecular formula C17H14FNO2 B14436118 3-(4-Fluorophenyl)-4-phenylpiperidine-2,6-dione CAS No. 77418-77-0

3-(4-Fluorophenyl)-4-phenylpiperidine-2,6-dione

Cat. No.: B14436118
CAS No.: 77418-77-0
M. Wt: 283.30 g/mol
InChI Key: ASBWJHYVJBHANQ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4-phenylpiperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a piperidine ring, which is further substituted with two ketone groups at positions 2 and 6. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4-phenylpiperidine-2,6-dione typically involves the use of fluorinated starting materials and piperidine derivatives. One common method involves the reaction of 4-fluorobenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate, which is then cyclized to form the piperidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also gaining popularity due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound .

Scientific Research Applications

3-(4-Fluorophenyl)-4-phenylpiperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Another fluorinated piperazine derivative with similar structural features.

    3-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazole: A triazole derivative with a fluorophenyl group.

    4-(4-Fluorophenyl)pyridine: A pyridine derivative with a fluorophenyl group.

Uniqueness

3-(4-Fluorophenyl)-4-phenylpiperidine-2,6-dione stands out due to its unique combination of a piperidine ring with both fluorophenyl and phenyl groups, along with the presence of two ketone groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

77418-77-0

Molecular Formula

C17H14FNO2

Molecular Weight

283.30 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-phenylpiperidine-2,6-dione

InChI

InChI=1S/C17H14FNO2/c18-13-8-6-12(7-9-13)16-14(10-15(20)19-17(16)21)11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,19,20,21)

InChI Key

ASBWJHYVJBHANQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)NC1=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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